Cas no 2248414-68-6 (1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride)

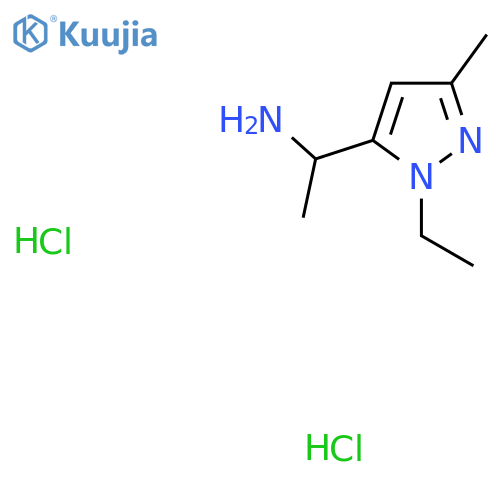

2248414-68-6 structure

商品名:1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride

1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 2248414-68-6

- 1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride

- 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine dihydrochloride

- EN300-6498074

-

- インチ: 1S/C8H15N3.2ClH/c1-4-11-8(7(3)9)5-6(2)10-11;;/h5,7H,4,9H2,1-3H3;2*1H

- InChIKey: OXIOYHHGWZPXGS-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.N1(CC)C(=CC(C)=N1)C(C)N

計算された属性

- せいみつぶんしりょう: 225.0799529g/mol

- どういたいしつりょう: 225.0799529g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 127

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6498074-0.25g |

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine dihydrochloride |

2248414-68-6 | 95.0% | 0.25g |

$650.0 | 2025-03-14 | |

| Enamine | EN300-6498074-10.0g |

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine dihydrochloride |

2248414-68-6 | 95.0% | 10.0g |

$5652.0 | 2025-03-14 | |

| 1PlusChem | 1P028P0K-2.5g |

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-aminedihydrochloride |

2248414-68-6 | 95% | 2.5g |

$3246.00 | 2023-12-18 | |

| 1PlusChem | 1P028P0K-50mg |

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-aminedihydrochloride |

2248414-68-6 | 95% | 50mg |

$441.00 | 2024-05-25 | |

| 1PlusChem | 1P028P0K-10g |

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-aminedihydrochloride |

2248414-68-6 | 95% | 10g |

$7048.00 | 2023-12-18 | |

| Enamine | EN300-6498074-1.0g |

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine dihydrochloride |

2248414-68-6 | 95.0% | 1.0g |

$1315.0 | 2025-03-14 | |

| Enamine | EN300-6498074-2.5g |

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine dihydrochloride |

2248414-68-6 | 95.0% | 2.5g |

$2576.0 | 2025-03-14 | |

| Enamine | EN300-6498074-0.1g |

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine dihydrochloride |

2248414-68-6 | 95.0% | 0.1g |

$457.0 | 2025-03-14 | |

| 1PlusChem | 1P028P0K-250mg |

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-aminedihydrochloride |

2248414-68-6 | 95% | 250mg |

$866.00 | 2024-05-25 | |

| 1PlusChem | 1P028P0K-5g |

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-aminedihydrochloride |

2248414-68-6 | 95% | 5g |

$4774.00 | 2023-12-18 |

1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

2248414-68-6 (1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride) 関連製品

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量